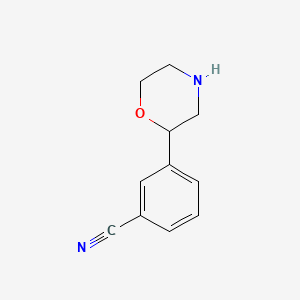

3-(Morpholin-2-yl)benzonitrile

Overview

Description

3-(Morpholin-2-yl)benzonitrile is an organic compound with the molecular formula C11H12N2O. It features a morpholine ring attached to a benzonitrile moiety, making it a unique structure in the realm of organic chemistry.

Preparation Methods

The synthesis of 3-(Morpholin-2-yl)benzonitrile typically involves the reaction of 2-chlorobenzonitrile with morpholine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

3-(Morpholin-2-yl)benzonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the reduction of the nitrile group to an amine.

Common reagents and conditions used in these reactions include organic solvents like DMF, bases such as K2CO3, and catalysts like Pd/C. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

3-(Morpholin-2-yl)benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Morpholin-2-yl)benzonitrile involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

3-(Morpholin-2-yl)benzonitrile can be compared with other similar compounds, such as:

Morpholine: A simpler structure with a wide range of applications in organic synthesis and as a solvent.

Benzonitrile: A basic aromatic nitrile used as a precursor in the synthesis of various organic compounds.

3-(Piperidin-2-yl)benzonitrile: A structurally similar compound with a piperidine ring instead of a morpholine ring, used in similar research and industrial applications.

The uniqueness of this compound lies in its combination of the morpholine ring and benzonitrile moiety, which imparts distinct chemical and physical properties, making it valuable for specific applications .

Properties

IUPAC Name |

3-morpholin-2-ylbenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c12-7-9-2-1-3-10(6-9)11-8-13-4-5-14-11/h1-3,6,11,13H,4-5,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZCOXLOPBPHUEJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C2=CC=CC(=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Bromo-8-chloroimidazo[1,5-a]pyrazine](/img/structure/B597703.png)

![Benzo[d]oxazol-7-amine](/img/structure/B597715.png)

![N-[5-(diethylsulfamoyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B597717.png)